molecular formula C17H18N2O4 B4106849 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide

Cat. No. B4106849
M. Wt: 314.34 g/mol
InChI Key: JSABAZPPRHCSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as MPB, and its synthesis method involves several steps. In

Mechanism of Action

The mechanism of action of MPB is not fully understood. However, it is believed that MPB inhibits the activity of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDAC activity, MPB may regulate gene expression and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
MPB has been shown to have several biochemical and physiological effects. MPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MPB has been shown to inhibit the growth of cancer cells in vitro and in vivo. MPB has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPB in lab experiments is that it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, one limitation of using MPB in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on MPB. One direction is to further investigate its mechanism of action. Additionally, MPB could be investigated for its potential use in combination with other cancer treatments. MPB could also be investigated for its potential use in treating other diseases such as neurodegenerative diseases. Finally, the synthesis method of MPB could be optimized to improve its yield and purity.
Conclusion:
In conclusion, 4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide is a chemical compound that has potential applications in biomedical research, particularly in the field of cancer research. MPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce cell cycle arrest and apoptosis in cancer cells, and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. While the mechanism of action of MPB is not fully understood, there are several future directions for research on this compound.

Scientific Research Applications

MPB has potential applications in biomedical research, particularly in the field of cancer research. MPB has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, MPB has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPB has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

4-[2-(4-methoxyphenoxy)propanoylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)19-13-5-3-12(4-6-13)16(18)20/h3-11H,1-2H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSABAZPPRHCSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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